Corydalmine

Dopamine D2 receptor Functional antagonism Calcium mobilization

Corydalmine (CAS 30413-84-4; also referred to as levo-corydalmine or l-CDL) is a tetrahydroprotoberberine alkaloid isolated from Corydalis yanhusuo, Corydalis chaerophylla, and other Corydalis species. It bears a C20H23NO4 framework with three methoxy and one phenolic hydroxyl substituent, differentiating it from the more extensively studied l-tetrahydropalmatine (l-THP) which lacks the free phenolic group.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
Cat. No. B15611056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorydalmine
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3
InChIKeyDIHXHTWYVOYYDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corydalmine (l-CDL) for Pain and Neuropharmacology Research: A Tetrahydroprotoberberine Alkaloid with Defined Receptor Polypharmacology


Corydalmine (CAS 30413-84-4; also referred to as levo-corydalmine or l-CDL) is a tetrahydroprotoberberine alkaloid isolated from Corydalis yanhusuo, Corydalis chaerophylla, and other Corydalis species [1]. It bears a C20H23NO4 framework with three methoxy and one phenolic hydroxyl substituent, differentiating it from the more extensively studied l-tetrahydropalmatine (l-THP) which lacks the free phenolic group [2]. The compound engages multiple CNS targets—including dopamine D1, D2, and D5 receptors, the 5-HT1A receptor, NMDA receptors, and metabotropic glutamate mGlu1/5 receptors—and has been functionally characterized in neuropathic pain, bone cancer pain, and morphine tolerance models [3].

Why l-Tetrahydropalmatine or Other Tetrahydroprotoberberine Alkaloids Cannot Simply Substitute for Corydalmine in Research Protocols


Despite sharing the tetrahydroprotoberberine scaffold with l-tetrahydropalmatine (l-THP), stepholidine, and isocorypalmine, corydalmine possesses a unique combination of functional properties that precludes straightforward substitution. Unlike l-THP—which functions primarily as a D1/D2 dopamine receptor antagonist with IC50 values of 166 nM (D1) and 1.4 µM (D2) —corydalmine exhibits concurrent NMDA and mGlu1/5 receptor inhibition in the spinal cord, a multimodal glutamate receptor polypharmacology not reported for l-THP [1]. Furthermore, corydalmine activates the Nrf2/HO-1/CO antioxidant pathway to suppress connexin 43 expression, a mechanism entirely absent from l-THP's pharmacological profile [2]. These mechanistic divergences mean that experimental outcomes obtained with corydalmine—particularly in neuropathic pain, bone cancer pain, and morphine tolerance paradigms—cannot be reproduced by substituting with other tetrahydroprotoberberine alkaloids.

Quantitative Evidence for Selecting Corydalmine Over Its Closest Analogs: Head-to-Head and Cross-Study Comparisons


D2DR Functional Antagonism in D2/CHO-K1 Cells: l-CDL Outperforms the Reference Antagonist SCH-23390 by 2.4-Fold

In a direct head-to-head functional assay using D2/CHO-K1 cells, levo-corydalmine (l-CDL) antagonized dopamine-induced Ca²⁺ mobilization with an IC50 of 0.86 µM, while the reference D1/D5 antagonist SCH-23390 achieved an IC50 of 2.05 µM under identical conditions [1]. The endogenous agonist dopamine activated D2DR with an EC50 of 0.56 nM, establishing the assay window. l-CDL did not activate D2DR to induce Ca²⁺ mobilization on its own, confirming pure antagonist behavior [1]. This functional antagonism translates in vivo: intrathecal l-CDL attenuated morphine tolerance in mice, an effect reversed by the D2DR agonist quinpirole [2].

Dopamine D2 receptor Functional antagonism Calcium mobilization Morphine tolerance GPCR pharmacology

Non-Opioid Nrf2/HO-1/CO Pathway Activation: Corydalmine Matches Oxycodone Efficacy in Vincristine-Induced Neuropathic Pain Without µ-Opioid Receptor Engagement

In a vincristine-induced neuropathic pain mouse model, both l-CDL and oxycodone hydrochloride (semisynthetic opioid, positive control) attenuated persistent pain hypersensitivity and sciatic nerve degeneration [1]. However, the mechanisms diverge fundamentally: l-CDL acts by dose-dependently upregulating the Nrf2/HO-1/CO pathway to inhibit connexin 43 (Cx43) expression in spinal cord and cultured astrocytes stimulated with TNF-α, whereas oxycodone acts through µ-opioid receptor (MOR) agonism [1]. Critically, l-CDL had no effect on Cx43 following HO-1 gene silencing, confirming pathway specificity [1]. Additionally, l-CDL ameliorated vincristine-induced atypical mitochondria in both A-fibers and C-fibers, an ultrastructural protective effect [1]. In a separate CCI-induced neuropathic pain model, intragastric l-CDL significantly attenuated pain and inhibited p-ASK1 expression in spinal cord, further corroborating non-opioid mechanisms [2].

Neuropathic pain Non-opioid analgesia Nrf2 pathway Connexin 43 Chemotherapy-induced neuropathy

Divergent Dopamine Receptor Affinity Profile: l-CDL Binds D1 with 2.5-Fold Higher Affinity Than l-THP, Informing Target Engagement Strategy

Cross-study comparison of radioligand binding data reveals that l-CDL exhibits a differentiated dopamine receptor affinity fingerprint relative to l-THP. Against human D1 receptor (HEK293 cells), l-CDL displaces [³H]SCH23390 with Ki = 50 nM and Ki = 107 nM (two independent determinations) [1], while l-THP binds D1 with Ki ≈ 124 nM [2]. Against D2 receptor, l-CDL shows Ki = 305 nM (displacement of [³H]spiperone) and Ki = 533 nM (displacement of [³H]N-methylspiperone) in HEK293 cells [1]; l-THP D2 Ki ≈ 388 nM [2]. l-CDL additionally binds 5-HT1A (Ki = 149 nM) and D5 (Ki = 242 nM) but is substantially weaker at D3 (Ki = 1,710 nM) and D4 (Ki > 1,000 nM) [1]. The compound is functionally an agonist at D1 (EC50 = 1,350 nM) but an antagonist at D2 (IC50 = 18,700 nM in GTPγS assay) [1].

Dopamine receptor binding D1 vs. D2 selectivity BindingDB Receptor occupancy Structure-activity relationship

Simultaneous NMDA and mGlu1/5 Receptor Inhibition: A Dual Glutamate Receptor Polypharmacology Not Shared by l-THP or Step hol idine

In a rat tibia bone cavity tumor cell implantation (TCI) model of bone cancer pain, both intragastric and intrathecal l-CDL significantly alleviated mechanical hypersensitivity [1]. The analgesic effect of l-CDL was reversed by intrathecal co-administration of the NMDA receptor agonist NMDA and the mGlu1/5 receptor agonist DHPG, but not by the AMPA receptor agonist AMPA, establishing dual NMDA/mGlu1/5 target engagement [1]. In primary cultured spinal neurons in vitro, l-CDL selectively suppressed both NMDA- and DHPG-induced rapid rises in Ca²⁺ oscillations [1]. This simultaneous ionotropic and metabotropic glutamate receptor inhibition is mechanistically distinct from l-THP, which has not been reported to inhibit NMDA or mGlu receptors; l-THP's analgesic effects are attributed primarily to dopamine D2 receptor antagonism and indirect modulation of descending pain pathways [2]. No other tetrahydroprotoberberine alkaloid has been demonstrated to possess this dual glutamate receptor inhibitory profile.

Bone cancer pain NMDA receptor Metabotropic glutamate receptor Polypharmacology Spinal cord

Differential Antifungal Spectrum vs. Isocorypalmine in Phytopathogenic Fungi: Species-Level Selectivity at Equivalent Concentrations

In a direct comparative study, both (–)-corydalmine and (–)-isocorypalmine isolated from Corydalis chaerophylla were tested for spore germination inhibition against a panel of phytopathogenic fungi at 100 µg/mL [1]. (–)-Corydalmine produced significant inhibition against Curvularia penniseti, Curvularia sp., and Colletotrichum gloeosporioides. (–)-Isocorypalmine was also effective against fungi included in the experiment, but the study notes that the antifungal spectra of the two alkaloids are not fully overlapping [1]. In a separate study, 1-corydalmine significantly inhibited spore germination of all tested fungi at concentrations ranging from 100 to 1,500 ppm, with complete efficacy against all species at 1,500 ppm [2]. The structural distinction—corydalmine bears a phenolic hydroxyl at C-10 and methoxy at C-11, while isocorypalmine has hydroxyl at C-11 and methoxy at C-10—underlies their differential bioactivity [1].

Antifungal activity Spore germination inhibition Phytopathology Corydalis alkaloids Natural product fungicide

Cross-Species Metabolic Stability: Six Characterized Metabolites Across Human, Monkey, Dog, Rat, and Mouse Liver Microsomes Enable Translational Study Design

The in vitro metabolism of l-CDL was systematically compared across liver microsomes from five species: human, cynomolgus monkey, beagle dog, rat, and mouse [1]. Using LC-Q/TOF analysis, six metabolites (M1–M6) were identified. The metabolic pathways included O-demethylation, hydroxylation, and dehydrogenation, with species-specific differences in both the rate and relative abundance of individual metabolites [1]. This comprehensive cross-species dataset contrasts with most tetrahydroprotoberberine alkaloids, for which only rodent metabolism data are typically available. l-THP, by comparison, has well-characterized rodent metabolism (with l-corydalmine itself identified as one of its O-desmethyl metabolites [2]), but a systematic five-species comparison comparable to that published for l-CDL is lacking in the primary literature.

Drug metabolism Liver microsomes Cross-species comparison LC-Q/TOF Preclinical pharmacokinetics

Research and Industrial Application Scenarios Where Corydalmine's Differentiated Profile Delivers Unique Value


Non-Opioid Neuropathic Pain Drug Discovery and Mechanistic Studies

Corydalmine is uniquely suited for neuropathic pain programs seeking opioid-sparing mechanisms. The compound matches oxycodone's behavioral efficacy in the vincristine-induced neuropathy model while operating through the Nrf2/HO-1/CO → Cx43 pathway rather than µ-opioid receptor agonism [1]. This makes it an ideal positive control or lead scaffold for target-based screening campaigns aimed at Nrf2 activation, connexin 43 inhibition, or mitochondrial protection in chemotherapy-induced peripheral neuropathy. The availability of a well-characterized five-species metabolic profile further supports preclinical development [2].

Morphine Tolerance Reversal Research via Spinal D2DR Antagonism

For research groups investigating strategies to extend opioid analgesic durability, corydalmine offers a validated D2DR antagonist tool with demonstrated in vivo efficacy in attenuating morphine tolerance at non-analgesic doses [1]. Its functional D2DR antagonism (IC50 = 0.86 µM, 2.4-fold more potent than SCH-23390 in the same assay) combined with its ability to suppress PI3K/Akt-MAPK signaling in a MOR-dependent manner provides a mechanistically defined pharmacological probe [1]. This specific application cannot be replicated with l-THP, which has not been demonstrated to attenuate morphine tolerance through spinal D2DR blockade in published studies.

Bone Cancer Pain Models Requiring Multimodal Glutamate Receptor Modulation

Corydalmine is the only tetrahydroprotoberberine alkaloid with experimentally confirmed simultaneous NMDA and mGlu1/5 receptor inhibition [1]. This dual glutamate receptor polypharmacology is especially relevant for bone cancer pain models, where both ionotropic and metabotropic glutamate signaling drive central sensitization. The compound's additional capability to inhibit D1/D2 dopamine receptor heteromers, demonstrated to suppress Ca²⁺ signaling cascades in spinal neurons and alleviate bone cancer pain in rats [2], provides a triple-mechanism tool for studying integrated neurotransmitter contributions to cancer pain.

Agricultural Antifungal Lead Discovery with Defined Structure-Activity Relationships

For agrochemical discovery programs, corydalmine serves as a characterized antifungal scaffold with documented differential activity relative to its structural isomer isocorypalmine [1]. The structural basis for this differential activity—the position of the phenolic hydroxyl (C-10 in corydalmine vs. C-11 in isocorypalmine)—provides a defined SAR starting point for medicinal chemistry optimization [1]. The compound shows significant spore germination inhibition against Curvularia and Colletotrichum species at 100 µg/mL, with complete efficacy against a broader panel at 1,500 ppm [2], supporting its use as a reference compound in natural product-based fungicide screening cascades.

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